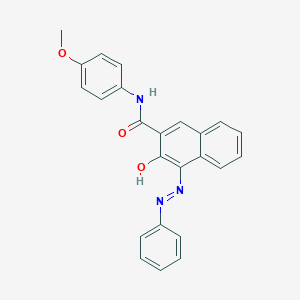

2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-(phenylazo)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammoniumeisencitrat ist eine organische Verbindung mit der Formel ([NH_4]5[Fe(C_6H_4O_7)_2]). Es ist ein Koordinationskomplex, der aus Eisen im dreiwertigen Oxidationszustand (Fe(^{3+})), Ammoniumionen und Citrat-Ionen besteht. Diese Verbindung ist bekannt für ihre hohe Wasserlöslichkeit, die sie von Eisencitrat unterscheidet. Ammoniumeisencitrat erscheint als gelbe Kristalle und wird in verschiedenen Anwendungen eingesetzt, darunter Lebensmittelzusatzstoffe, Wasseraufbereitung und medizinische Bildgebung {_svg_1}.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ammoniumeisencitrat kann durch verschiedene Verfahren synthetisiert werden:

Reaktion von Eisenhydroxid mit Zitronensäure: Eisenhydroxid wird in Zitronensäure gelöst, gefolgt von der Neutralisation mit Ammoniak.

Reaktion von Eisenchlorid mit Zitronensäure: Eisenchlorid wird mit Zitronensäure umgesetzt, und die resultierende Lösung wird mit Ammoniak neutralisiert.

Industrielle Produktionsverfahren

In der industriellen Produktion wird Ammoniumeisencitrat typischerweise durch Folgendes hergestellt:

Erhitzen von Wasser und Zitronensäure: Wasser und Zitronensäure werden in einem Rührwerk auf 60°C erhitzt.

Zugabe von Eisenpulver: Eisenpulver wird hinzugefügt, und das Gemisch wird unter Rühren auf 80°C erhitzt, um Eisen(II)-citrat zu erzeugen.

Oxidation mit Wasserstoffperoxid: Das Eisen(II)-citrat wird auf 40°C abgekühlt, und Wasserstoffperoxid wird hinzugefügt, um es zu Eisen(III)-citrat zu oxidieren.

Neutralisation mit Ammoniak: Ammoniak wird zugegeben, um die Eisen(III)-Verbindung zu neutralisieren, gefolgt von Filtration, Entfernung von Verunreinigungen und Konzentrierung zu einer pastösen Form.

Trocknung: Die konzentrierte Masse wird bei 80°C getrocknet, um Ammoniumeisencitrat zu erhalten.

Chemische Reaktionsanalyse

Ammoniumeisencitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Redoxreaktionen: Es kann als Reduktionsmittel für Metallsalze mit geringer Aktivität wie Gold und Silber wirken.

Photoreduktion: In Gegenwart von Licht kann Ammoniumeisencitrat Eisen(III)-Ionen zu Eisen(II)-Ionen reduzieren, was im Cyanotypie-Fotoverfahren genutzt wird.

Komplexbildung: Es bildet Koordinationskomplexe mit anderen Metallionen, die in verschiedenen analytischen und industriellen Anwendungen eingesetzt werden können.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Kaliumhexacyanoferrat(III) für das Cyanotypie-Verfahren und Lichteinwirkung für die Photoreduktion. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören reduzierte Metallsalze und Eisen(II)-Ionen.

Wissenschaftliche Forschungsanwendungen

Ammoniumeisencitrat hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Es wird als Reduktionsmittel und bei der Synthese von Koordinationskomplexen verwendet.

Industrie: Es wird in der Wasseraufbereitung, in Lebensmittelzusatzstoffen und im Cyanotypie-Fotoverfahren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Ammoniumeisencitrat beinhaltet seine Fähigkeit, Eisenionen zu binden und freizusetzen. In medizinischen Anwendungen wirkt es als Eisenpräparat, indem es bioverfügbares Eisen für die Synthese von Hämoglobin und anderen eisenhaltigen Proteinen liefert. Im Cyanotypie-Verfahren wird es durch Photoreduktion zu Eisen(II)-Ionen reduziert, die mit Kaliumhexacyanoferrat(III) reagieren, um Berliner Blau, ein blaues Pigment, zu bilden .

Analyse Chemischer Reaktionen

Ammonium ferric citrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can act as a reducing agent for metal salts of low activity, such as gold and silver.

Photoreduction: In the presence of light, ammonium ferric citrate can reduce ferric ions to ferrous ions, which is utilized in the cyanotype photographic process.

Complex Formation: It forms coordination complexes with other metal ions, which can be used in various analytical and industrial applications.

Common reagents and conditions used in these reactions include potassium ferricyanide for the cyanotype process and light exposure for photoreduction. Major products formed from these reactions include reduced metal salts and ferrous ions.

Wissenschaftliche Forschungsanwendungen

Ammonium ferric citrate has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ammoniumeisencitrat ist aufgrund seiner hohen Wasserlöslichkeit und seiner Fähigkeit, sowohl als Reduktionsmittel als auch als Eisenpräparat zu wirken, einzigartig. Zu ähnlichen Verbindungen gehören:

Eisencitrat: Weniger wasserlöslich als Ammoniumeisencitrat.

Ammonium-Eisen(II)-citrat: Enthält Eisen im zweiwertigen Zustand (Fe(^{2+})) und hat unterschiedliche Redoxeigenschaften.

Eisen(III)-ammoniumsulfat: Wird in ähnlichen Anwendungen eingesetzt, hat aber andere Löslichkeits- und Reaktivitätseigenschaften.

Die einzigartige Kombination aus Löslichkeit, Redoxaktivität und Bioverfügbarkeit von Ammoniumeisencitrat macht es zu einer vielseitigen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Eigenschaften

| 17947-32-9 | |

Molekularformel |

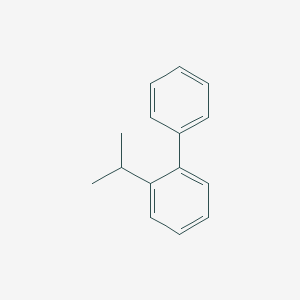

C24H19N3O3 |

Molekulargewicht |

397.4 g/mol |

IUPAC-Name |

3-hydroxy-N-(4-methoxyphenyl)-4-phenyldiazenylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C24H19N3O3/c1-30-19-13-11-17(12-14-19)25-24(29)21-15-16-7-5-6-10-20(16)22(23(21)28)27-26-18-8-3-2-4-9-18/h2-15,28H,1H3,(H,25,29) |

InChI-Schlüssel |

QJRPFHLNEGGALO-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

Kanonische SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

| 17947-32-9 | |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)

![6-Methylbenzo[b]thiophene](/img/structure/B97776.png)